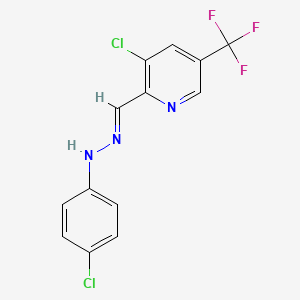

3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

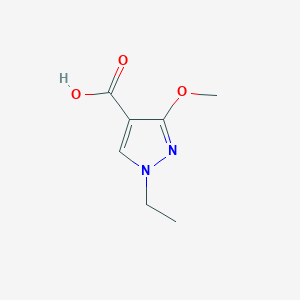

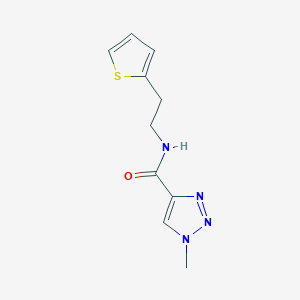

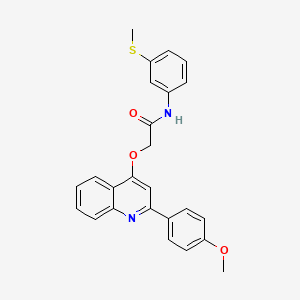

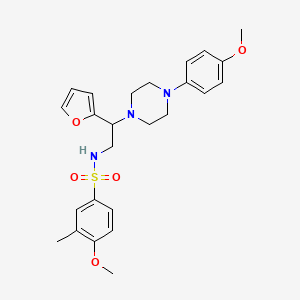

This compound is a hydrazone derivative, which is a class of organic compounds characterized by the presence of an N-N double bond. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, and the hydrazone moiety. These groups can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis

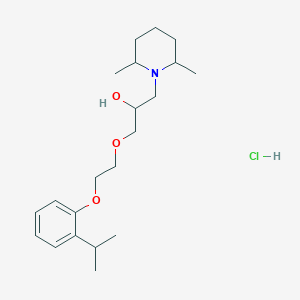

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocyclic compounds, and reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

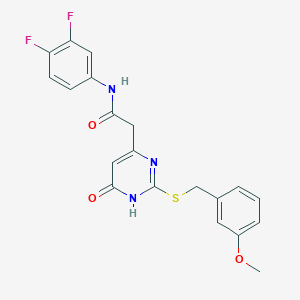

Chemical Synthesis and Polymerization

Compounds with complex molecular structures, including those with chloro, pyridine, and hydrazone groups, often play a critical role in chemical synthesis and polymerization processes. For instance, research on polymerization of higher aldehydes highlights the significance of substituted aldehydes in the preparation, characterization, and potential applications of polymers (Kubisa et al., 1980). These insights could suggest that 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone may have applications in the development of novel polymeric materials or as intermediates in organic synthesis processes (Kubisa et al., 1980).

Environmental Degradation and Remediation

The environmental fate and degradation of chlorinated compounds, including those related to chlorophenols, are of significant interest due to their impact on ecosystems and human health. Studies on the degradation of chlorinated phenols by zero-valent iron and bimetals reveal pathways for remediating contaminated environments (Gunawardana et al., 2011). This research area might be relevant when considering the environmental aspects and potential breakdown products of the specified hydrazone compound (Gunawardana et al., 2011).

Pharmacological and Biological Activities

The presence of pyridine and hydrazone functional groups in molecules is often associated with pharmacological activity. Although the specific compound was not directly referenced, the structural motifs it contains suggest potential for biological activity. For example, acylhydrazone derivatives are recognized for their versatility in medicinal chemistry, offering various biological activities across different molecular targets (Maia et al., 2014). This implies that research into the pharmacological properties of 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone could uncover new therapeutic applications (Maia et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3N3/c14-9-1-3-10(4-2-9)21-20-7-12-11(15)5-8(6-19-12)13(16,17)18/h1-7,21H/b20-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPZMAVTPPOMMY-IFRROFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride](/img/structure/B2827425.png)

![7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2827431.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2827432.png)

![1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea](/img/structure/B2827435.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2827439.png)